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Compound of Interest

Compound Name: Prulifloxacin

Cat. No.: B1679801

An In-depth Technical Guide to Prulifloxacin: Chemical Structure and Properties

Introduction

Prulifloxacin is an advanced, synthetic, broad-spectrum antibiotic belonging to the
fluoroquinolone class.[1][2] It functions as a prodrug, meaning it is administered in an inactive
form and is subsequently metabolized within the body to its active metabolite, ulifloxacin.[1][3]
This conversion primarily occurs via hydrolysis by esterases in the gastrointestinal tract, portal
vein, and liver.[4][5] Developed by Nippon Shinyaku Co., Ltd., prulifloxacin has been
approved in several countries, including Italy and Japan, for treating a range of bacterial
infections, such as those affecting the urinary and respiratory tracts.[3][6] Its mechanism of
action, favorable pharmacokinetic profile, and broad-spectrum activity make it a significant
compound in the field of antibacterial therapy.[6] This guide provides a detailed technical
overview of prulifloxacin for researchers, scientists, and drug development professionals.

Chemical Structure and Physicochemical Properties

Prulifloxacin is chemically identified as (RS)-6-Fluoro-1-methyl-7-[4-(5-methyl-2-ox0-1,3-
dioxolen-4-yl)methyl-1-piperazinyl]-4-oxo-4H-[1][3]thiazeto[3,2-a]quinoline-3-carboxylic acid.[3]
As a prodrug, its structure is designed to improve absorption and pharmacokinetic properties,
which is then converted to the active ulifloxacin.[7]

Below is a diagram illustrating the metabolic conversion of Prulifloxacin to its active form,
Ulifloxacin.
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Caption: Metabolic activation of Prulifloxacin to Ulifloxacin.

Physicochemical Data

The key physicochemical properties of Prulifloxacin are summarized in the table below. These
characteristics are fundamental to its formulation, delivery, and biological activity.
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Property Value Source(s)
6-fluoro-1-methyl-7-[4-[(5-
methyl-2-oxo-1,3-dioxol-4-

IUPAC Name yl)methyl]piperazin-1-yl]-4-oxo-  [3][8][9]
1H-[1][3]thiazeto[3,2-
ajJquinoline-3-carboxylic acid

CAS Number 123447-62-1 [3][10][11]

Molecular Formula C21H20FN306S [3B197[11]

Molar Mass 461.46 g-mol—1 [319]

Water Solubility 20 pg/mL [12]

Predicted Water Solubility 0.593 mg/mL [13]

Solubility in DMSO 1 mg/mL to 11 mg/mL [2][10]

Predicted pKa (Strongest

o 6.03 [13]

Acidic)

Predicted pKa (Strongest

) 5.16 [13]
Basic)
Predicted logP 1.77 - 2.49 [13]

CC1N2C3=CC(=C(C=C3C(=0

SMILES )C(=C2S1)C(=0)O)F)NACCN( [3]1[9]
CC4)CC5=C(0OC(=0)05)C
PWNMXPDKBYZCOO-

InChiKey [31[9]

UHFFFAOYSA-N

Mechanism of Action

Like other fluoroquinolones, the antibacterial action of prulifloxacin (via its active metabolite

ulifloxacin) targets the bacterial enzymes responsible for DNA replication, transcription, and

repair.[1][14] Specifically, it inhibits two essential type Il topoisomerase enzymes: DNA gyrase

and topoisomerase IV.[3][15]
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o DNA Gyrase: This enzyme introduces negative supercoils into bacterial DNA, a process
crucial for initiating DNA replication and transcription.[1] In many Gram-negative bacteria,
DNA gyrase is the primary target.[3][16]

o Topoisomerase IV: This enzyme is primarily involved in the decatenation (separation) of
interlinked daughter chromosomes following DNA replication, which is essential for cell
division.[1] It is the main target in many Gram-positive bacteria.[3]

By binding to and stabilizing the enzyme-DNA complex, ulifloxacin prevents the re-ligation of
cleaved DNA strands.[1] This leads to the accumulation of double-strand breaks in the bacterial
chromosome, which blocks DNA replication and ultimately triggers cell death.[1][16] This
bactericidal effect is concentration-dependent.[1]
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Caption: Inhibition of bacterial DNA synthesis by Ulifloxacin.

Pharmacokinetics

Prulifloxacin is rapidly absorbed after oral administration and undergoes extensive first-pass
metabolism to form ulifloxacin.[3][5] The pharmacokinetic profile allows for a convenient once-
daily dosing regimen.[6]
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Parameter

Value

Conditions

Source(s)

Time to Peak (t_max)

~1 hour

600 mg single oral

dose

[31141(5]

Peak Concentration

(C_max)

1.6 pg/mL (of

ulifloxacin)

600 mg single oral

dose

[3]

Elimination Half-life
(t_%2)

10.6 - 12.1 hours (of

ulifloxacin)

300-600 mg single
dose

[3]141[5]

Plasma Protein

Binding

~45% (of ulifloxacin)

In vivo

[31141(5]

Volume of Distribution
(VIF)

1,231L

N/A

[4]115]

Extensive first-pass

metabolism via

Intestinal tissue, portal

Metabolism o [31141[5]
esterases to vein, liver
ulifloxacin
Predominantly renal

Excretion (as unchanged N/A [31[7]

ulifloxacin) and fecal

Antibacterial Spectrum

Prulifloxacin exhibits broad-spectrum activity against a wide range of Gram-positive and

Gram-negative bacteria, including pathogens commonly responsible for urinary and respiratory

tract infections.[6][8] Its active metabolite, ulifloxacin, is often more potent in vitro against

Gram-negative bacteria compared to other fluoroquinolones.[17][18]

© 2025 BenchChem. All rights reserved.

6/15

Tech Support


https://en.wikipedia.org/wiki/Prulifloxacin
https://www.mims.com/philippines/drug/info/prulifloxacin?mtype=generic
https://medicaldialogues.in/generics/prulifloxacin-2723148
https://en.wikipedia.org/wiki/Prulifloxacin
https://en.wikipedia.org/wiki/Prulifloxacin
https://www.mims.com/philippines/drug/info/prulifloxacin?mtype=generic
https://medicaldialogues.in/generics/prulifloxacin-2723148
https://en.wikipedia.org/wiki/Prulifloxacin
https://www.mims.com/philippines/drug/info/prulifloxacin?mtype=generic
https://medicaldialogues.in/generics/prulifloxacin-2723148
https://www.mims.com/philippines/drug/info/prulifloxacin?mtype=generic
https://medicaldialogues.in/generics/prulifloxacin-2723148
https://en.wikipedia.org/wiki/Prulifloxacin
https://www.mims.com/philippines/drug/info/prulifloxacin?mtype=generic
https://medicaldialogues.in/generics/prulifloxacin-2723148
https://en.wikipedia.org/wiki/Prulifloxacin
https://pmc.ncbi.nlm.nih.gov/articles/PMC6131124/
https://www.benchchem.com/product/b1679801?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/16441207/
https://lktlabs.com/product/prulifloxacin/
https://pubmed.ncbi.nlm.nih.gov/23686506/
https://www.researchgate.net/publication/7332888_Prulifloxacin_A_new_antibacterial_fluoroquinolone
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1679801?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory
Check Availability & Pricing

MIC Range / Value

Bacterial Species Note Source(s)
(ng/mL)
Gram-Negative
Geometric Mean MIC
Escherichia coli <0.015-0.25 was lowest vs. [17][18]
comparators
Lower MICs than
Proteus mirabilis N/A levofloxacin & [17]
ciprofloxacin
Pseudomonas For strains susceptible
_ MICso: 0.5 _ [19]
aeruginosa to ofloxacin
Haemophilus
_ 0.06 - 0.12 N/A [18]
influenzae
Moraxella catarrhalis 0.06 - 0.12 N/A [18]
) . 2-8x more active than
Citrobacter freundii N/A ] [19]
levofloxacin
. 2-8x more active than
Serratia marcescens N/A ) [19]
levofloxacin
Gram-Positive
Staphylococcus o ]
MICso: 0.25 Methicillin-Susceptible  [19]
aureus (MSSA)
Streptococcus
_ MICso: 1 N/A [19]
pneumoniae
Lower MICs than
Staphylococcus )
) N/A levofloxacin & [17]
saprophyticus ] )
ciprofloxacin
Lower MICs than
Streptococcus )
N/A levofloxacin & [17]
pyogenes

ciprofloxacin
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) Vancomycin-
Enterococcus faecalis 0.5-4 i [18]
Susceptible
) Vancomycin-
Enterococcus faecium 1-4 i [18]
Susceptible

MICso/MICo0: Minimum inhibitory concentration required to inhibit the growth of 80% or 90% of
isolates, respectively.

Experimental Protocols
Protocol: Determination of Minimum Inhibitory
Concentration (MIC)

This protocol describes the broth microdilution method for determining the MIC of ulifloxacin,
consistent with guidelines from the European Committee on Antimicrobial Susceptibility Testing
(EUCAST).[20][21]

1. Preparation of Materials:

o Bacterial Strain: A pure, overnight culture of the test bacterium grown on non-selective agar.
o Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB).

 Antibiotic Stock: A stock solution of ulifloxacin of known concentration.

o Equipment: 96-well microtiter plates, multichannel pipette, spectrophotometer (ODsoo),
incubator.

2. Inoculum Preparation:

o a. Aseptically pick a single, well-isolated colony from the agar plate and inoculate it into 5 mL
of sterile broth. Incubate overnight at 37°C.

¢ b. Measure the optical density (ODsoo) of the overnight culture.

e c. Dilute the culture in sterile saline (0.85% wi/v) to achieve a standardized bacterial
suspension equivalent to 5 x 10> Colony Forming Units (CFU)/mL. This is the final inoculum.
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[21]

. Antibiotic Dilution Series:

a. Dispense 50 pL of CAMHB into wells 2 through 12 of a 96-well plate.

b. Add 100 pL of the ulifloxacin stock solution (at 2x the highest desired final concentration)
to well 1.

c. Perform a two-fold serial dilution by transferring 50 puL from well 1 to well 2, mixing, then
transferring 50 pL from well 2 to well 3, and so on, up to well 11. Discard 50 L from well 11.
Well 12 serves as a positive control (no antibiotic).

. Inoculation and Incubation:

a. Add 50 pL of the standardized bacterial inoculum to each well (wells 1-12), bringing the
final volume to 100 pL.

b. Seal the plate and incubate at 37°C for 16-24 hours.[21]

. Determination of MIC:

a. After incubation, visually inspect the plate for turbidity.

b. The MIC is defined as the lowest concentration of the antibiotic at which there is no visible
growth of the bacteria.[20][22]
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Caption: Workflow for MIC determination via broth microdilution.

Protocol: Pharmacokinetic Analysis in Human Subjects

This protocol outlines a general methodology for a single-dose pharmacokinetic study, as
described in clinical research.[23]

1. Study Design:
¢ Subjects: Healthy adult volunteers.
+ Design: Randomized, single-dose, crossover study.

¢ Dosing: Administration of a single oral dose of prulifloxacin (e.g., 600 mg).
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2. Sample Collection:

¢ a. Collect venous blood samples into heparinized tubes at pre-defined time points: pre-dose
(0 hours), and then at 0.25, 0.5, 0.75, 1, 1.5, 2, 3, 4, 6, 8, 10, 12, 16, 24, 36, and 48 hours
post-dose.[23]

e b. Centrifuge the blood samples to separate the plasma.

e C. Store plasma samples at -20°C or lower until analysis.

» d. Collect urine samples over specified intervals for analysis of renal excretion.[23]
3. Bioanalytical Method (HPLC):

e a. Sample Preparation: Perform protein precipitation or liquid-liquid extraction on plasma
samples to isolate the analyte (ulifloxacin).

e b. Chromatography: Use a validated High-Performance Liquid Chromatography (HPLC)
method with an appropriate column (e.g., C18) and mobile phase to separate ulifloxacin from
endogenous plasma components.[23]

» c. Detection: Utilize UV or fluorescence detection to quantify the concentration of ulifloxacin
in each sample against a standard curve.

4. Pharmacokinetic Parameter Calculation:

e a. Use non-compartmental analysis software to calculate key pharmacokinetic parameters
from the plasma concentration-time data.

e b. Parameters to be calculated include: Cmax (maximum concentration), tmax (time to reach
Cmax), AUCo-t (area under the curve from time 0 to the last measurable point), AUCo-[inf]
(AUC extrapolated to infinity), and t1/> (elimination half-life).[23]

Protocol: Saturation Solubility Study

This protocol is based on the methodology for determining the aqueous solubility of a
compound.[12]
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1. Preparation:

¢ a. Add an excess amount of prulifloxacin powder to a known volume of purified water in a
sealed container (e.g., glass vial).

e b. Ensure the amount of solid is sufficient to maintain a saturated solution with undissolved
particles present throughout the experiment.

2. Equilibration:

e a. Place the container in a constant temperature shaker bath (e.g., 35 + 2°C) to facilitate
dissolution and maintain equilibrium.[12]

e b. Agitate the suspension for a sufficient period (e.g., 24 hours) to ensure equilibrium is
reached.[12]

3. Sample Analysis:
e a. After equilibration, allow the undissolved solid to settle.

» b. Withdraw a sample of the supernatant and immediately filter it through a fine-pore filter
(e.g., 0.45 um) to remove any solid particles.[12]

« c. Dilute the filtered solution with a suitable solvent if necessary.

« d. Determine the concentration of prulifloxacin in the filtrate using a validated analytical
method, such as UV-Vis spectrophotometry at its Amax (e.g., 280 nm).[12]

4. Calculation:

e a. Calculate the solubility based on the measured concentration and any dilution factors
used. The result is typically expressed in mg/mL or pug/mL.

Chemical Synthesis Outline

The synthesis of prulifloxacin is a multi-step process. While various specific routes exist, a
general pathway involves the synthesis of the core quinolone structure followed by the addition
of the piperazine side chain. One patented method involves the following key steps:
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» Formation of the Thiazeto-quinoline Core: Synthesis of the ethyl 6,7-difluoro-1-methyl-4-oxo-
4H-[1][3]thiazeto[3,2-a]quinoline-3-carboxylate intermediate.[24]

» Condensation with Piperazine: The core structure is condensed with piperazine to form the
ethyl ester of ulifloxacin.[24]

e Hydrolysis: The ester is hydrolyzed using an acid or base to yield ulifloxacin.[24]

e Prodrug Formation: Ulifloxacin is then reacted with 4-(bromomethyl)-5-methyl-1,3-dioxol-2-
one to attach the prodrug moiety, yielding prulifloxacin.[25]

This process requires careful control of reaction conditions and purification steps to achieve a
high-purity final product suitable for pharmaceutical use.[25][26]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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